potassium (R)-oxirane-2-carboxylate
Overview
Description
Potassium ®-oxirane-2-carboxylate is an organic compound that features a potassium ion bonded to the ®-enantiomer of oxirane-2-carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium ®-oxirane-2-carboxylate typically involves the reaction of ®-oxirane-2-carboxylic acid with a potassium base, such as potassium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by the potassium hydroxide, resulting in the formation of the potassium salt.
Industrial Production Methods
Industrial production of potassium ®-oxirane-2-carboxylate may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving controlled reaction conditions such as temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Potassium ®-oxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to open the oxirane ring.
Major Products Formed
Oxidation: Carboxylates or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted carboxylates depending on the nucleophile used.
Scientific Research Applications
Potassium ®-oxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and other materials due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of potassium ®-oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially altering their function. The carboxylate group can also participate in ionic interactions with positively charged sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
Potassium oxalate: Another potassium salt with a carboxylate group but lacks the oxirane ring.
Potassium acetate: Contains a carboxylate group but no oxirane ring.
Potassium lactate: Similar in having a carboxylate group but differs in the presence of a hydroxyl group instead of an oxirane ring.
Uniqueness
Potassium ®-oxirane-2-carboxylate is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it particularly useful in applications requiring specific chemical modifications or interactions.
Properties
IUPAC Name |
potassium;(2R)-oxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1/t2-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQCDPNYSJUSEH-HSHFZTNMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635764 | |
Record name | Potassium (2R)-oxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82044-23-3 | |
Record name | Potassium (2R)-oxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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